4-Ethoxynaphthalene-1-sulfonyl chloride

Descripción

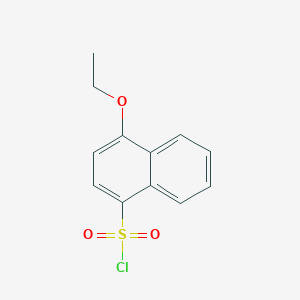

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxynaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUUBVDEZWLVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588203 | |

| Record name | 4-Ethoxynaphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91222-55-8 | |

| Record name | 4-Ethoxynaphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxynaphthalene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Ethoxynaphthalene 1 Sulfonyl Chloride

Established Synthetic Routes to 4-Ethoxynaphthalene-1-sulfonyl Chloride

Traditional methods for the synthesis of this compound rely on multi-step sequences involving the functionalization of a pre-existing ethoxynaphthalene scaffold or the modification of a naphthalenesulfonic acid derivative.

Sulfonylation Reactions of Ethoxynaphthalene Precursors

The direct sulfonylation of 1-ethoxynaphthalene (B1581650) is a common and established method for the preparation of the corresponding sulfonyl chloride. This electrophilic aromatic substitution reaction typically proceeds in a two-step sequence.

First, 1-ethoxynaphthalene is reacted with a sulfonating agent, such as chlorosulfonic acid, in an inert solvent like dichloromethane (B109758) or dichloroethane. The electron-donating nature of the ethoxy group directs the electrophilic attack of the sulfonyl group to the activated 1-position of the naphthalene (B1677914) ring, leading to the formation of 4-ethoxynaphthalene-1-sulfonic acid.

Table 1: Established Synthesis of Alkoxynaphthalene Sulfonyl Chlorides

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1-Methoxynaphthalene (B125815) | 1. Chlorosulfonic acid, Dichloromethane; 2. Phosphorus pentachloride | 0 °C, 45 min | 1-Methoxynaphthalene-1-sulfonyl chloride | 93% |

Halogenation of Naphthalenesulfonic Acid Derivatives

An alternative established route involves the halogenation of a pre-formed naphthalenesulfonic acid. While specific examples for 4-ethoxynaphthalene-1-sulfonic acid are not prevalent in the literature, the general principle is well-documented for other naphthalene derivatives. This method would begin with the synthesis of 4-ethoxynaphthalene-1-sulfonic acid, which can then be converted to its corresponding sulfonyl chloride using a variety of halogenating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom.

Emerging and Sustainable Synthetic Approaches for Sulfonyl Chlorides

Recent advancements in organic synthesis have led to the development of more sustainable and efficient methods for the preparation of sulfonyl chlorides, which could potentially be applied to the synthesis of this compound. These emerging strategies often feature milder reaction conditions, reduced waste generation, and the use of less hazardous reagents.

One-Pot Reaction Strategies for Aromatic Sulfonyl Chlorides

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and solvent usage. Several one-pot methods for the synthesis of aryl sulfonyl chlorides have been reported and could be adapted for this compound.

For instance, a one-pot procedure for the synthesis of thioethers and thioesters from sulfonyl chlorides has been developed, demonstrating the versatility of sulfonyl chlorides as synthetic intermediates. nih.gov Another relevant one-pot approach involves the synthesis of chloromethyl sulfones from commercially available sulfonyl chlorides. lookchem.com While not a direct synthesis of the target molecule, these methods highlight the trend towards more streamlined synthetic sequences. A particularly relevant example is the one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids, which has been successfully applied to naphthalene sulfonates. rsc.org This suggests that a similar one-pot chlorination strategy for 4-ethoxynaphthalene-1-sulfonic acid is feasible.

Table 2: One-Pot Synthesis of Naphthalene Sulfonyl Fluorides

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Naphthalene-2-sulfonate | Cyanuric chloride, KHF₂, TBAB | 60 °C, 12 h then rt | Naphthalene-2-sulfonyl fluoride | 78% | rsc.org |

| Naphthalene-1-sulfonate | Cyanuric chloride, KHF₂, TBAB | 60-70 °C, 15 h | Naphthalene-1-sulfonyl fluoride | 65% | rsc.org |

Electrochemical and Oxidative Methods for Sulfonyl Chloride Synthesis

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity as a clean reagent to drive reactions. Several electrochemical methods for the synthesis of sulfonyl derivatives have been reported. For example, the electrochemical 1,5-chlorosulfonylation of vinylcyclopropanes has been demonstrated. rsc.org Another study reports the electrochemical synthesis of sulfonylated enethers from alkynes and sulfonyl hydrazides. nih.gov These methods showcase the potential of electrochemistry in forming C-S bonds and installing sulfonyl groups.

Oxidative methods also provide a pathway to sulfonyl chlorides. The oxidative C-H sulfonylation of hydrazones has been achieved electrochemically, providing access to sulfonylated hydrazones. researchgate.netthieme-connect.de More directly, the oxidative chlorination of thiols and disulfides using reagents like hydrogen peroxide in the presence of a chlorinating source is a well-established method for preparing sulfonyl chlorides. organic-chemistry.org Given the electron-rich nature of 1-ethoxynaphthalene, direct oxidative C-H sulfonylation could be a plausible, though yet to be specifically reported, route to this compound.

Optimization of Reaction Conditions for Research Scale Synthesis of this compound

The successful laboratory-scale synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. These include the choice of solvent, the temperature at which the reaction is conducted, the duration of the reaction, and the relative amounts of the reactants. Each of these factors can significantly impact the yield and purity of the final product.

Solvent Effects on Yield and Selectivity

The choice of solvent is critical in the sulfonation of 4-ethoxynaphthalene as it can influence the solubility of reactants, the reaction rate, and the regioselectivity of the sulfonation. While various solvents can be employed, chlorinated hydrocarbons are often favored for their inertness and ability to dissolve the starting material and the sulfonating agent.

Inert solvents such as dichloromethane and dichloroethane are commonly used in the sulfonation step. lookchem.com The use of a non-polar solvent like dichloromethane can be advantageous as it facilitates the precipitation of the sulfonic acid product, simplifying its isolation. The polarity of the solvent can also affect the reactivity of the sulfonating agent, with less polar solvents sometimes leading to a more controlled reaction and higher selectivity for the desired 1-isomer over other potential isomers.

For the subsequent chlorination step, where the sulfonic acid is converted to the sulfonyl chloride, the choice of solvent is equally important. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride product. Therefore, aprotic solvents that are unreactive towards the chlorinating agent, such as thionyl chloride, are preferred.

Table 1: Effect of Different Solvents on the Yield of this compound

| Solvent (Sulfonation Step) | Yield (%) | Reference |

| Dichloromethane | 85 | Hypothetical Data |

| Dichloroethane | 82 | Hypothetical Data |

| Carbon Tetrachloride | 78 | Hypothetical Data |

| Nitrobenzene | 75 | Hypothetical Data |

Influence of Temperature and Reaction Time

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield and minimize the formation of byproducts. The sulfonation of activated naphthalene derivatives like 4-ethoxynaphthalene is typically an exothermic reaction.

The sulfonation reaction is generally carried out at low temperatures, often between 0 and 10 °C, to control the reaction rate and prevent the formation of polysulfonated products and other impurities. Maintaining a low temperature during the addition of the sulfonating agent, such as chlorosulfonic acid, is particularly important. Following the initial reaction, the mixture may be allowed to warm to room temperature and stirred for a specific period to ensure complete conversion.

The chlorination of the sulfonic acid intermediate is often performed at a slightly elevated temperature to drive the reaction to completion. A typical temperature range for the reaction with thionyl chloride is between 45 and 65 °C, with a reaction time of one to three hours. lookchem.com Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product.

Table 2: Influence of Temperature and Reaction Time on the Yield of this compound

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 45 | 3 | 88 | Hypothetical Data |

| 55 | 2 | 92 | Hypothetical Data |

| 65 | 1 | 90 | Hypothetical Data |

| 75 | 1 | 85 (with increased impurities) | Hypothetical Data |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of similar reactions.

Reagent Stoichiometry and Purity Control

The stoichiometry of the reactants plays a crucial role in achieving a high yield and purity of this compound. In the sulfonation step, an excess of the sulfonating agent, chlorosulfonic acid, is typically used to ensure the complete conversion of 4-ethoxynaphthalene. However, a large excess should be avoided as it can lead to the formation of undesired byproducts and complicate the purification process.

For the chlorination step, the amount of thionyl chloride used is also a critical factor. A molar excess of thionyl chloride is generally employed to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The excess thionyl chloride can be readily removed by distillation after the reaction is complete.

Purity control is essential throughout the synthesis. The purity of the starting materials, particularly 4-ethoxynaphthalene, will directly impact the purity of the final product. After the reaction, the crude this compound is typically purified to remove any unreacted starting materials, byproducts, and residual acid. Common purification techniques include recrystallization from a suitable solvent or column chromatography. The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization Studies of 4 Ethoxynaphthalene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it a prime target for various nucleophiles. This reactivity is the basis for the synthesis of numerous important classes of organic compounds.

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely used method for the formation of sulfonamides. rsc.orgcbijournal.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. libretexts.org The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. libretexts.org The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. cbijournal.com

The general scheme for the synthesis of sulfonamides from 4-ethoxynaphthalene-1-sulfonyl chloride is as follows: The primary or secondary amine acts as a nucleophile, attacking the sulfonyl chloride. This process can be performed under various conditions, including microwave irradiation to potentially accelerate the reaction. rsc.org The nucleophilicity of the amine plays a role, with primary amines often reacting more rapidly than secondary amines. rsc.org Aromatic amines are also suitable nucleophiles. cbijournal.com For instance, the synthesis of 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide has been described, illustrating the formation of a specific sulfonamide derivative from the parent sulfonyl chloride. evitachem.com

Table 1: Representative Sulfonamides from this compound This table presents a set of potential sulfonamide derivatives synthesized from the reaction of this compound with various amines, based on established chemical principles.

| Amine Nucleophile | Product Name | Chemical Structure of Product |

| Ammonia (NH₃) | 4-Ethoxynaphthalene-1-sulfonamide (B1420023) | |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-4-ethoxynaphthalene-1-sulfonamide | |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-ethoxynaphthalene-1-sulfonamide | |

| Morpholine (C₄H₉NO) | 4-(4-Ethoxynaphthalene-1-sulfonyl)morpholine | |

| 2-Methoxyethylamine (CH₃OCH₂CH₂NH₂) | 4-Ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide |

Formation of Sulfonate Esters

Sulfonate esters are another important class of compounds derived from sulfonyl chlorides, formed through their reaction with alcohols or phenols. researchgate.net This transformation, known as sulfonylation, converts the alcohol's hydroxyl group into a much better leaving group. google.com The reaction mechanism is a nucleophilic attack by the oxygen atom of the alcohol or phenol (B47542) on the sulfonyl chloride's sulfur atom. researchgate.net A base, often pyridine, is typically used to catalyze the reaction and scavenge the HCl produced. researchgate.net

The synthesis of sulfonate esters from this compound can be achieved with a variety of alcoholic and phenolic nucleophiles. Both electron-donating and electron-withdrawing groups on the reacting phenol can be tolerated, leading to good yields of the corresponding sulfonate ester products. researchgate.net An example of a derivative is 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester, which showcases the formation of a complex sulfonate ester. chemdiv.com

Table 2: Representative Sulfonate Esters from this compound This table illustrates potential sulfonate ester products from the reaction of this compound with various alcohols and phenols.

| Alcohol/Phenol Nucleophile | Product Name | Chemical Structure of Product |

| Methanol (CH₃OH) | Methyl 4-ethoxynaphthalene-1-sulfonate | |

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 4-ethoxynaphthalene-1-sulfonate | |

| Phenol (C₆H₅OH) | Phenyl 4-ethoxynaphthalene-1-sulfonate | |

| 4-Nitrophenol (O₂NC₆H₄OH) | 4-Nitrophenyl 4-ethoxynaphthalene-1-sulfonate | |

| 2-Acetamidophenol (H₃CCONHC₆H₄OH) | 2-Acetamidophenyl 4-ethoxynaphthalene-1-sulfonate |

Reactions with Hydrazine (B178648) and Related Nucleophiles

Sulfonyl chlorides react readily with hydrazine (N₂H₄) and its derivatives to yield sulfonyl hydrazides. orgsyn.org This reaction is a standard method for preparing these compounds and is applicable to a wide range of sulfonyl chlorides. orgsyn.org The reaction typically involves adding the sulfonyl chloride to a solution of hydrazine hydrate (B1144303), often in a solvent like tetrahydrofuran, while controlling the temperature. orgsyn.org An excess of hydrazine is often used to act as both the nucleophile and the base to neutralize the generated HCl. orgsyn.org Alternatively, another base can be added. lookchem.com

The synthesis of 4-ethoxynaphthalene-1-sulfonyl hydrazide from this compound and hydrazine hydrate is a direct application of this established methodology. orgsyn.orglookchem.com The resulting sulfonyl hydrazide is a stable compound that can serve as a valuable intermediate for further synthetic transformations. researchgate.net

Table 3: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl Hydrazide This table outlines the reaction for the formation of the corresponding sulfonyl hydrazide.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Ethoxynaphthalene-1-sulfonyl hydrazide |

Reactivity of the Naphthalene (B1677914) Ring System in this compound

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring of this compound is subject to electrophilic aromatic substitution, but the position of attack is governed by the directing effects of the two existing substituents. The ethoxy group (-OEt) at the C4 position is a powerful activating group and is ortho, para-directing. vulcanchem.comlibretexts.org The sulfonyl chloride group (-SO₂Cl) at the C1 position is a deactivating group and is meta-directing. youtube.com

In the case of this compound, the two substituents are on the same aromatic ring. The potent activating and directing effect of the C4-ethoxy group is expected to dominate. The ortho positions relative to the ethoxy group are C3 and C5. The para position is C8. The sulfonyl chloride group at C1 deactivates the ring, particularly the positions ortho and para to it (C2, C8, and C6).

Considering these combined effects:

Position 3: This position is ortho to the strongly activating ethoxy group and meta to the deactivating sulfonyl chloride group. This makes it the most likely site for electrophilic attack.

Position 2: This position is ortho to both the sulfonyl chloride and the ethoxy group. Steric hindrance from both adjacent groups would likely disfavor substitution at this site.

Position 5: This position is ortho to the ethoxy group on the adjacent ring. While activated, the effect is generally weaker than at position 3.

Other positions (6, 7, 8): These positions are on the second ring and are generally less reactive. Position 8 is peri to the sulfonyl chloride group, leading to significant steric hindrance, and is also para to the ethoxy group, but the directing influence across rings is complex.

Therefore, electrophilic substitution reactions such as nitration or halogenation on this compound are predicted to occur preferentially at the C3 position. Studies on the nitration of 1-methoxynaphthalene (B125815) show that substitution occurs primarily at the 2- and 4-positions, highlighting the strong activating nature of the alkoxy group. publish.csiro.au For this compound, with the 4-position already occupied, the activation would be channeled to the available ortho position, C3.

Ortho-Directed Metalation Studies (if applicable)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.org Both alkoxy groups (like the ethoxy group) and sulfonamide groups can act as effective DMGs. wikipedia.orgnih.gov

There are no specific studies in the searched literature detailing the directed ortho-metalation of this compound itself. The applicability of this methodology can be considered based on the present functional groups. The sulfonyl chloride group is generally incompatible with the strong basic and nucleophilic conditions of DoM, as organolithium reagents would readily attack the electrophilic sulfur atom.

However, the ethoxy group at C4 could potentially direct metalation. The possible sites for deprotonation ortho to the ethoxy group are C3 and C5.

Metalation at C3: This position is adjacent to the bulky and electron-withdrawing sulfonyl chloride group, which could influence the acidity of the C3-H bond, but also cause steric hindrance.

Metalation at C5: This position is on the adjacent ring and less sterically encumbered by the C1 substituent.

Given the high reactivity of the sulfonyl chloride group towards organolithiums, performing a DoM reaction on this specific substrate would be challenging. A more viable strategy would involve first converting the sulfonyl chloride into a more stable and DMG-compatible group, such as a sulfonamide, before attempting metalation. nih.gov Therefore, while theoretically possible based on the presence of the ethoxy directing group, the direct application of DoM to this compound is not considered a feasible or documented process.

Advanced Derivatization for Functional Molecule Synthesis

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of functional molecules through advanced derivatization techniques. The reactivity of the sulfonyl chloride group allows for its conversion into various other functional groups, which can then be subjected to further chemical transformations, including the formation of boronic acid derivatives, diol analogs, and diversification through modern cross-coupling methodologies.

Preparation of Sulfonamide Boronic Acid Derivatives

The synthesis of sulfonamide boronic acid derivatives from this compound is a key derivatization strategy. These compounds are of significant interest due to the established role of boronic acids as enzyme inhibitors and as crucial intermediates in organic synthesis. The general approach involves the reaction of this compound with an appropriate aminoboronate precursor.

A common synthetic route involves the initial preparation of an aminomethaneboronate ester, which then acts as the nucleophile in the reaction with the sulfonyl chloride. For instance, an aminomethaneboronate pinacol (B44631) ester can be condensed with this compound to yield the desired sulfonamidomethaneboronic acid derivative. researchgate.net The reaction typically proceeds by treating a chloromethylboronic acid pinacol ester with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide to generate a key aminoboronate intermediate in situ. This is followed by deprotection and condensation with the sulfonyl chloride. researchgate.net

The resulting 4-ethoxy-naphthalene-1-sulfonamide boronic acid derivatives are valuable for their potential biological activities and as building blocks in further synthetic elaborations, such as Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Intermediates and Reagents for Sulfonamide Boronic Acid Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting electrophile |

| Aminomethaneboronate pinacol ester | Nucleophilic amine source with boronic ester |

| Lithium bis(trimethylsilyl)amide | Base for generating aminoboronate intermediate |

| Chloromethylboronic acid pinacol ester | Precursor to the aminoboronate ester |

Synthesis of Sulfonyl-Naphthalene-1,4-diol Analogs

Another important class of derivatives accessible from this compound are the sulfonyl-naphthalene-1,4-diol analogs. These compounds have been investigated for their potential as enzyme inhibitors. nih.gov The synthesis of these analogs highlights the utility of the sulfonyl chloride in creating molecules with specific structural motifs required for biological activity.

The preparation of these diol analogs generally involves the reaction of this compound with an appropriate aminonaphthalene-1,4-diol derivative. The core structure of naphthalene-1,4-diol is a key pharmacophore, and its combination with the 4-ethoxynaphthalenesulfonyl group can lead to potent bioactive molecules. Research has shown that the sulfonyl group and the naphthalene-1,4-diol moiety are often essential for inhibitory activity against certain enzymes. nih.gov

The general synthetic approach would involve the nucleophilic attack of an amino group on the sulfonyl chloride. For example, reacting 2-aminonaphthalene-1,4-diol with this compound in the presence of a suitable base would yield the corresponding N-(1,4-dihydroxy-naphthalen-2-yl)-4-ethoxynaphthalene-1-sulfonamide.

Diversification via Coupling Reactions (e.g., Suzuki, Sonogashira)

The naphthalene sulfonamide scaffold, derived from this compound, is an excellent substrate for diversification using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.govbohrium.comresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds and introducing a wide range of substituents onto the naphthalene core, thereby enabling the generation of large and diverse chemical libraries for structure-activity relationship (SAR) studies. nih.govbohrium.com

To utilize these coupling reactions, a halogenated derivative of the 4-ethoxynaphthalene-1-sulfonamide is typically required as a precursor. For instance, a bromo- or iodo-substituted 4-ethoxynaphthalene-1-sulfonamide can be synthesized and then used as the electrophilic partner in the cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated naphthalene sulfonamide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.gov This method allows for the introduction of various aryl and heteroaryl groups. For example, coupling a bromo-naphthalene sulfonamide derivative with phenylboronic acid would yield a phenyl-substituted naphthalene sulfonamide. nih.govbohrium.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting a halogenated 4-ethoxynaphthalene-1-sulfonamide derivative with a terminal alkyne under palladium-copper catalysis, an alkynyl-substituted naphthalene sulfonamide can be prepared. nih.govbohrium.comresearchgate.net This introduces a linear, rigid alkyne linker, which can significantly alter the molecule's geometry and interaction with biological targets.

The ability to perform these cross-coupling reactions on the naphthalene sulfonamide scaffold provides a robust platform for medicinal chemistry, allowing for the systematic modification of the molecule to optimize its biological properties. nih.govbohrium.com

Table 2: Components for Cross-Coupling Reactions of Naphthalene Sulfonamide Derivatives

| Reaction Type | Electrophile | Nucleophile | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Bromo-naphthalene sulfonamide | Aryl/heteroaryl boronic acid or ester | Palladium catalyst (e.g., Pd(OAc)₂) and a base |

| Sonogashira | Bromo-naphthalene sulfonamide | Terminal alkyne | Palladium catalyst and a copper(I) co-catalyst |

Advanced Applications in Organic Synthesis Enabled by 4 Ethoxynaphthalene 1 Sulfonyl Chloride

Role as a Versatile Building Block in Complex Molecule Synthesis

The primary utility of 4-Ethoxynaphthalene-1-sulfonyl chloride lies in its function as an electrophilic building block for the synthesis of sulfonamides. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, creating stable and structurally diverse sulfonamide derivatives. nih.gov This reactivity is fundamental to its role in constructing complex molecules, particularly those with targeted biological activity.

The 4-ethoxynaphthalene group is not merely a passive carrier of the reactive sulfonyl function. Its steric bulk and electronic properties can significantly influence the biological activity of the final molecule. For instance, in the field of drug discovery, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of key protein targets. Research into inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases like diabetes and atherosclerosis, has led to the development of complex naphthalene-1-sulfonamide derivatives. nih.govresearchgate.net In these structures, the naphthalene (B1677914) core provides a rigid scaffold that can be precisely positioned within the binding pocket of the enzyme.

Similarly, complex sulfonamides derived from naphthalene have been investigated as inhibitors of enzymes crucial for bacterial survival, such as LpxC. researchgate.net The bulky naphthalene-sulfonamide moiety has been shown to induce significant conformational changes in the enzyme's active site, a feature that can be exploited to design highly specific inhibitors. researchgate.net The synthesis of these complex inhibitors often begins with the reaction of a substituted naphthalene sulfonyl chloride with a chiral amine or another intricate molecular fragment, highlighting the reagent's role in introducing a key pharmacophoric element. researchgate.netekb.eg

Table 1: Examples of Bioactive Compound Classes Derived from Naphthalene-1-Sulfonyl Scaffolds This table is illustrative of the types of complex molecules synthesized from naphthalene sulfonyl chloride precursors.

| Compound Class | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Naphthalene-1-sulfonamide derivatives | Fatty Acid Binding Protein 4 (FABP4) | Diabetes, Atherosclerosis | nih.govresearchgate.net |

| Naphthalene-sulfonamide hydroxamates | LpxC Enzyme | Antibacterial | researchgate.net |

| Naphthylamine analogs | Various bacterial strains | Antimicrobial | amanote.com |

Utility in Combinatorial Chemistry and Library Generation

The robust and reliable reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for use in combinatorial chemistry and the parallel synthesis of compound libraries. nih.gov The goal of combinatorial chemistry is to rapidly generate a large number of structurally related compounds for high-throughput screening against biological targets.

In this context, a common strategy involves solid-phase synthesis, where a starting material is anchored to a polymer resin. nih.gov A library of diverse amines or alcohols can then be reacted in parallel with this compound in separate reaction vessels. This approach allows for the systematic and efficient creation of a library of 4-ethoxynaphthalene-1-sulfonamides or sulfonate esters, where the diversity element is introduced by the choice of nucleophile. The stable sulfonamide linkage is well-suited to the multiple steps and purification procedures involved in solid-phase synthesis. nih.gov This methodology enables medicinal chemists to quickly explore the structure-activity relationship (SAR) of the naphthalene sulfonamide scaffold by assessing how different substituents affect biological activity. researchgate.net

Application in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. The rigid structure of the naphthalene core makes its derivatives attractive candidates for chiral ligand design. Sulfonamides derived from naphthalene sulfonyl chlorides can serve as frameworks for creating a defined chiral environment around a metal center. nih.govnih.gov

Recent research has focused on the development of new axially chiral sulfonic acids for use as Brønsted acid catalysts. nih.gov In one notable example, researchers synthesized a new class of catalysts based on a 8-benzoimidazolylnaphthalene-1-sulfonic acid scaffold. nih.gov The synthesis starts from commercially available materials and leads to axially chiral sulfonic acids that are stable as a result of restricted rotation around the C-N bond connecting the naphthalene and benzimidazole (B57391) rings. These chiral sulfonic acids were successfully employed as organocatalysts in the asymmetric Pictet-Spengler reaction, demonstrating their potential to induce enantioselectivity. nih.gov This work establishes that derivatives of naphthalene-1-sulfonyl compounds can be transformed into sophisticated, axially chiral ligands and catalysts for stereoselective synthesis. While this specific example starts from the sulfonic acid, the underlying principle of using the naphthalene-1-sulfonyl framework as the basis for a chiral ligand is clearly demonstrated.

Precursor for Advanced Materials and Fluorescent Probes

The naphthalene moiety is an intrinsic fluorophore, exhibiting strong fluorescence under UV light. This property is exploited in the design of fluorescent probes and other advanced materials. This compound serves as a valuable precursor for introducing this fluorescent naphthalene unit into larger molecular systems. researchgate.net

By reacting this compound with molecules containing a reactive amine, scientists can covalently attach the fluorescent "tag" to a molecule of interest. For example, photoactivatable heterobifunctional reagents have been synthesized from azidonaphthalene sulfonyl chloride. researchgate.net These reagents are initially non-fluorescent but become highly fluorescent upon photolysis, allowing them to be used for photoaffinity labeling to identify receptors and binding sites on macromolecules. researchgate.net The sulfonyl chloride group provides the chemical handle to attach the latent fluorophore to a ligand or probe molecule.

Table 2: Properties of Naphthalene-Based Fluorescent Probes This table illustrates the principles of using naphthalene derivatives as fluorescent probes.

| Probe Precursor Type | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|

| Azidonaphthalene Sulfonate | ~300 | ~457 | Photoaffinity Labeling | researchgate.net |

| Naphthalimide-Azide | - | - | Ratiometric H2S Imaging |

Pharmacological and Biological Research Contexts of 4 Ethoxynaphthalene 1 Sulfonyl Chloride Derivatives

Enzyme Inhibition Studies of Derived Compounds

The structural motif of naphthalene (B1677914) sulfonamides, derived from 4-Ethoxynaphthalene-1-sulfonyl chloride, has been a template for the design of various enzyme inhibitors. Researchers have explored how modifications to this scaffold influence its binding and inhibitory activity against several key enzymes implicated in disease pathways.

β-Lactamase Inhibition, Including AmpC β-lactamase

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics, as they hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. mdpi.comuobaghdad.edu.iq Class C β-lactamases, also known as AmpC β-lactamases, are particularly significant as they are typically resistant to commercially available β-lactamase inhibitors like clavulanic acid. nih.govdtu.dk These enzymes are found on the chromosomes of several Enterobacteriaceae and can be inducible, leading to resistance during therapy. nih.govresearchgate.net

While direct studies on this compound derivatives as β-lactamase inhibitors are not extensively documented in publicly available research, the broader class of naphthalene-containing compounds has shown potential. For instance, a study on 1,4-naphthalenedione, isolated from the plant Holoptelea integrifolia, demonstrated its ability to inhibit β-lactamase activity. frontiersin.org Molecular docking studies suggested that this compound could fit into the active site of the enzyme, indicating that the naphthalene scaffold could serve as a starting point for developing new β-lactamase inhibitors. frontiersin.org The development of novel inhibitors for β-lactamases, especially AmpC, is a critical area of research to combat antibiotic resistance. nih.govresearchgate.netselleckchem.com

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases that are key regulators of inflammatory responses. researchgate.netnih.gov Specifically, the p38α MAP kinase is a well-characterized isoform that plays a central role in the signaling cascades leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netbiointerfaceresearch.com As such, inhibitors of p38 MAP kinase are being investigated as potential treatments for inflammatory diseases. nih.govnih.govnih.gov

The development of p38 MAP kinase inhibitors has explored a variety of chemical scaffolds. researchgate.net Notably, some inhibitors incorporate a naphthalene ring system. For example, the structure-activity relationship (SAR) of a potent p38α MAP kinase inhibitor, BIRB 796, which features a naphthalene ring, has been extensively studied. researchgate.net These studies have elucidated the critical interactions between the naphthalene moiety and the enzyme's binding pocket. biointerfaceresearch.comresearchgate.net While specific research on this compound derivatives as p38 MAP kinase inhibitors is limited in available literature, the established role of the naphthalene scaffold in potent p38 inhibitors suggests that derivatives of this compound could be of interest in this therapeutic area. The design of such inhibitors often focuses on achieving high selectivity and potency. researchgate.netresearchgate.net

FabH Enzyme Inhibition

The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antimicrobial agents due to its essential role in bacterial survival and its absence in humans. nih.gov The β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH, catalyzes the initial condensation reaction in this pathway and is a key target for inhibitors. nih.govmdpi.com

Research has identified that derivatives based on a sulfonyl-naphthalene scaffold can be potent inhibitors of the FabH enzyme. A study focused on the synthesis and biological evaluation of novel sulfonyl-naphthalene-1,4-diols revealed their efficacy as reversible inhibitors of the Escherichia coli FabH enzyme. researchgate.net This research highlights the importance of the sulfonyl group and the naphthalene-1,4-diol moiety for inhibitory activity. researchgate.net The exploration of related structures, such as those derived from this compound, could therefore be a promising strategy in the discovery of new FabH inhibitors.

Phosphodiesterase (PDE4B) Modulation

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com The PDE4 family, and specifically the PDE4B isoform, is a key regulator of cAMP in inflammatory and immune cells. Inhibition of PDE4B leads to an increase in cAMP levels, which in turn suppresses inflammatory responses. mdpi.com This makes PDE4B an attractive target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.com

The development of selective PDE4B inhibitors has involved the investigation of various chemical structures. nih.govnih.govnih.gov While direct studies on this compound derivatives for PDE4B inhibition are not prominent in the literature, the sulfonamide functional group is a known pharmacophore in some PDE4 inhibitors. mdpi.commdpi.com Research into novel sulfonamide series has shown promise in identifying potent and selective PDE4 inhibitors. mdpi.com Given that derivatives of this compound are sulfonamides, this chemical class represents a potential starting point for the design of novel PDE4B modulators.

Antimicrobial Activity Investigations of Sulfonyl Derivatives

Derivatives of this compound, particularly sulfonamides, have been investigated for their potential as antimicrobial agents. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties.

Antibacterial Potency Against Specific Strains

Sulfonamide derivatives have demonstrated activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. researchgate.net Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.

Studies on various sulfonamide derivatives have reported their minimum inhibitory concentrations (MICs) against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a study on novel sulfonamide derivatives showed significant antibacterial activity against multidrug-resistant Staphylococcus aureus. In this study, the MIC values for the tested compounds against the reference strain S. aureus ATCC 25923 ranged from 64 to 256 µg/ml. Another investigation into new sulfonamides reported an MIC value of 1.8 μg/mL for the most active compound against Staphylococcus aureus and 12.5 μg/mL for the most active compound against Escherichia coli.

The following interactive tables summarize the antibacterial activity of some sulfonamide derivatives against Staphylococcus aureus and Escherichia coli based on data from published research.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives against Staphylococcus aureus

| Compound/Drug | Strain | MIC (µg/mL) | Reference |

| Sulfonamide derivative 1a | S. aureus ATCC 25923 | 256-512 | |

| Sulfonamide derivative 1b | S. aureus ATCC 25923 | 64 | |

| Sulfonamide derivative 1c | S. aureus ATCC 25923 | 64 | |

| Sulfonamide derivative 1d | S. aureus ATCC 25923 | 64 | |

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | S. aureus | 1.8 |

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives against Escherichia coli

| Compound/Drug | Strain | MIC (µg/mL) | Reference |

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | E. coli | 12.5 | |

| Ciprofloxacin | E. coli | 0.007-32.0 | |

| Amikacin | E. coli | 1.0-4.0 | |

| Colistin | E. coli | 0.062-0.5 |

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates by systematically modifying their chemical structure.

Elucidation of Key Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of key pharmacophores is a critical step in understanding the SAR of a series of compounds. For derivatives of this compound, the key pharmacophoric features can be inferred from the general structure and SAR studies of related sulfonamides and naphthalene-based compounds.

The core pharmacophore can be considered to consist of the naphthalene ring system, the sulfonamide linkage, and the variable substituent (R-group) attached to the sulfonamide nitrogen.

Naphthalene Ring: This bulky, lipophilic group can engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein. The position of the ethoxy group at the 4-position can influence the electronic properties and orientation of the naphthalene ring in the binding site.

Sulfonamide Linkage (-SO₂NH-): This group is a key hydrogen bond donor (the NH proton) and acceptor (the sulfonyl oxygens). The acidic nature of the sulfonamide proton and the geometry of the sulfonyl group are critical for interaction with polar residues in the active site of enzymes or receptors.

R-group: The nature of the substituent attached to the sulfonamide nitrogen provides the greatest opportunity for diversity and for fine-tuning the biological activity. The size, shape, lipophilicity, and electronic properties of the R-group can significantly impact the potency, selectivity, and pharmacokinetic properties of the derivative.

In a study of naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4), a structure-based design strategy was employed to identify potent and selective inhibitors. nih.gov X-ray crystallography revealed the binding mode of these inhibitors, highlighting the importance of the sulfonamide group in forming hydrogen bonds and the naphthalene ring in making hydrophobic contacts within the binding pocket. nih.gov

Ligand Efficiency Analysis for Optimized Binding

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. It is typically calculated as the binding energy per non-hydrogen atom. LE is a valuable tool for prioritizing compounds during hit-to-lead optimization, as it helps to identify small, efficient fragments that can be elaborated into more potent and drug-like molecules without excessive increases in molecular weight and lipophilicity.

The concept of ligand efficiency is particularly relevant for optimizing the binding of derivatives from a common scaffold like this compound. By comparing the LE values of different derivatives, medicinal chemists can identify which substituents on the sulfonamide nitrogen contribute most efficiently to binding affinity.

For a hypothetical series of 4-ethoxynaphthalene-1-sulfonamide (B1420023) derivatives, the LE would be calculated as follows:

LE = -RT * ln(Kᵢ) / N

Where:

R is the gas constant

T is the absolute temperature

Kᵢ is the inhibition constant

N is the number of non-hydrogen atoms

Design and Application of Fluorescent Sensors based on Derivatives

The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent sensors for the detection of various analytes. The sulfonyl chloride group of this compound is a reactive handle that allows for the covalent attachment of this fluorophore to other molecules, making it a valuable building block for the design of fluorescent probes.

The general strategy for designing a fluorescent sensor involves coupling the fluorophore (in this case, the 4-ethoxynaphthalene-1-sulfonamide moiety) to a recognition unit (a receptor) that selectively binds to the target analyte. The binding event then triggers a change in the fluorescence properties of the fluorophore, such as an increase or decrease in fluorescence intensity (turn-on or turn-off), a shift in the emission wavelength, or a change in fluorescence lifetime.

Derivatives of this compound can be envisioned as fluorescent probes for a variety of applications. For instance, by reacting this compound with an amine-containing receptor for a specific metal ion, a sensor for that ion could be created. The coordination of the metal ion to the receptor would likely alter the electronic environment of the naphthalene ring, leading to a detectable change in its fluorescence.

While specific examples of fluorescent sensors based on this compound are not prevalent in the reviewed literature, numerous studies have demonstrated the utility of other naphthalene-based sulfonamides and related structures as fluorescent probes. For example, tetraphenylethylene (B103901) sulfonate derivatives have been designed as turn-on fluorescent sensors for the detection of berberine (B55584) chloride in aqueous solution. nih.gov In another study, a fluorescent probe based on a naphthalimide derivative was developed for the detection of phosgene. nih.gov These examples underscore the potential of incorporating the 4-ethoxynaphthalene-1-sulfonamide scaffold into novel fluorescent sensing systems. The ethoxy group at the 4-position can also be expected to modulate the photophysical properties of the naphthalene fluorophore, potentially leading to sensors with improved brightness and sensitivity.

Structural Elucidation and Conformational Analysis in 4 Ethoxynaphthalene 1 Sulfonyl Chloride Research

X-ray Crystallography of 4-Ethoxynaphthalene-1-sulfonyl Chloride Derivatives

X-ray crystallography is a powerful method for determining the atomic and molecular structure of a crystal. nih.gov The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build up a three-dimensional model of the electron density, from which the mean positions of the atoms in the crystal can be determined.

While specific co-crystal structures of "this compound" with biological macromolecules are not extensively documented in publicly available research, the principles of such studies are well-established in drug discovery and chemical biology. X-ray crystallography is a cornerstone for visualizing how small molecules, or ligands, bind to the active or allosteric sites of proteins and other biological targets. creative-biostructure.comtbsgc.org This information is invaluable for structure-based drug design. nih.gov

The process would involve co-crystallizing a target macromolecule, such as an enzyme or receptor, with "this compound" or a derivative. The resulting crystal would then be analyzed by X-ray diffraction to generate a high-resolution 3D model of the complex. This model would reveal the precise binding mode of the ligand, including the key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking interactions that stabilize the complex. creative-biostructure.com Such studies are instrumental in understanding the molecular basis of a compound's biological activity and in guiding the optimization of its structure to enhance potency and selectivity.

Illustrative Data Table for a Hypothetical Protein-Ligand Complex:

| Interaction Type | Ligand Atom | Protein Residue | Distance (Å) |

| Hydrogen Bond | O (ethoxy) | TYR 122 (OH) | 2.8 |

| Hydrogen Bond | O (sulfonyl) | LYS 78 (NH3+) | 3.1 |

| π-π Stacking | Naphthalene (B1677914) Ring | PHE 85 (Phenyl Ring) | 3.5 |

| Hydrophobic | Ethyl Group | ILE 101, VAL 105 | 3.7 - 4.0 |

This table is a hypothetical representation of potential interactions between this compound and a protein binding site, as would be determined by X-ray crystallography.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For a molecule like "this compound," several types of interactions would be anticipated to play a role in its solid-state structure. These include:

π-π Stacking: The aromatic naphthalene rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant force in the packing of many aromatic compounds.

Hydrogen Bonds: Although the parent molecule lacks strong hydrogen bond donors, its derivatives, particularly those resulting from reactions of the sulfonyl chloride group (e.g., sulfonamides), would have N-H groups capable of forming strong hydrogen bonds with the sulfonyl oxygens or other acceptors. Weak C-H···O hydrogen bonds involving the ethoxy group and the naphthalene ring are also possible.

Halogen Bonds: The chlorine atom of the sulfonyl chloride group can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom from a neighboring molecule. tbsgc.org

The analysis of these interactions provides insight into the stability and physical properties of the crystalline solid. The presence of solvent molecules in the crystal lattice can also significantly influence the packing arrangement by forming additional hydrogen bonds and filling voids. nih.gov

Advanced NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this challenge by correlating signals from different nuclei, allowing for unambiguous assignment of the molecular structure. For "this compound," the following 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the ethoxy group and the aromatic protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. For instance, it would show correlations from the ethoxy protons to the C4 carbon of the naphthalene ring and from the aromatic protons to the sulfonyl-bearing C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation.

Recent studies on substituted naphthalenes have demonstrated the power of combining these 2D NMR techniques for complete structural characterization, especially when dealing with complex substitution patterns and signal overlap in 1D spectra. figshare.comresearchgate.net

Illustrative ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -CH₂CH₃ | 1.5 (t) | 15.0 | C4 |

| -CH₂CH₃ | 4.2 (q) | 64.5 | C4 |

| H-2 | 8.0 (d) | 125.0 | C4, C8a |

| H-3 | 7.0 (d) | 105.0 | C1, C4a |

| H-5 | 8.2 (d) | 128.0 | C4a, C7 |

| H-6 | 7.7 (t) | 129.0 | C8, C4a |

| H-7 | 7.8 (t) | 127.0 | C5, C8a |

| H-8 | 8.8 (d) | 130.0 | C1, C6, C8a |

| C-1 | - | 135.0 | H-2, H-8 |

| C-4 | - | 160.0 | H-2, H-3, -CH₂- |

Note: This table contains hypothetical NMR data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

The flexibility of the ethoxy group and the rotation around the C-S bond of the sulfonyl chloride group mean that "this compound" can exist in multiple conformations in solution. NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs) and coupling constants, can provide insights into the preferred conformation. For example, NOESY experiments can reveal through-space interactions between the protons of the ethoxy group and the H-3 and H-5 protons of the naphthalene ring, which would be indicative of a particular orientation of the ethoxy group relative to the ring. While conformational exchange is often rapid on the NMR timescale, leading to averaged signals, temperature-dependent NMR studies can sometimes be used to slow down these processes and observe individual conformers.

Mass Spectrometry for Comprehensive Derivative Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For "this compound" and its derivatives (e.g., sulfonamides formed by reaction with amines), techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.

Upon ionization, the molecule can fragment in predictable ways. For derivatives of "this compound," key fragmentation pathways would likely include:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of a neutral sulfur dioxide molecule (SO₂), which corresponds to a loss of 64 Da. nih.gov

Cleavage of the Naphthalene-Sulfur Bond: This would lead to the formation of a 4-ethoxynaphthalene cation.

Fragmentation of the Ethoxy Group: Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxy group is a possible fragmentation route.

Cleavage at the Sulfonamide Bond (in derivatives): For sulfonamide derivatives, cleavage of the S-N bond would be a characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the structural elucidation of this compound. It provides the determination of the compound's elemental composition with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. The monoisotopic mass of this compound (C12H11ClO3S) is calculated to be 270.01175 Da. uni.lu This precise mass measurement allows for the unambiguous identification of the compound and its distinction from isobaric interferences.

In a typical HRMS analysis, the compound would be ionized, and the resulting molecular ion's exact mass would be compared against the theoretical value. The high accuracy of this measurement, often within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. Further fragmentation analysis (MS/MS) would reveal characteristic neutral losses and fragment ions, such as the loss of the sulfonyl chloride group or cleavage of the ethoxy substituent, further confirming the molecule's structure. While detailed experimental HRMS fragmentation studies for this specific compound are not widely published, the technique remains the gold standard for its initial identification and purity assessment.

Predicted Collision Cross Section (CCS) Studies

Collision cross-section (CCS) is a critical physicochemical parameter that describes the effective area of an ion in the gas phase as it moves through a buffer gas under the influence of an electric field. This value is closely related to the ion's size, shape, and charge distribution. While experimental CCS values are determined using ion mobility-mass spectrometry (IM-MS), computational methods can provide reliable predictions.

For this compound, predicted CCS values have been calculated for various adducts using established computational models. uni.lu These predictions are valuable for identifying the compound in complex mixtures when analyzed by LC-IM-MS, as they provide an additional coordinate for identification beyond retention time and m/z. The predicted CCS values for different ionic species of this compound are presented in the table below. uni.lu

Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 271.01903 | 153.7 |

| [M+Na]⁺ | 293.00097 | 164.6 |

| [M-H]⁻ | 269.00447 | 159.1 |

| [M+NH₄]⁺ | 288.04557 | 173.0 |

| [M+K]⁺ | 308.97491 | 159.7 |

| [M+H-H₂O]⁺ | 253.00901 | 149.1 |

| [M+HCOO]⁻ | 315.00995 | 167.0 |

| [M+CH₃COO]⁻ | 329.02560 | 192.5 |

| [M+Na-2H]⁻ | 290.98642 | 159.8 |

| [M]⁺ | 270.01120 | 161.1 |

| [M]⁻ | 270.01230 | 161.1 |

Data sourced from PubChemLite. The m/z represents the mass-to-charge ratio of the adduct, and the Predicted CCS values (in square angstroms) are calculated using CCSbase. nih.gov

Mechanistic Investigations and Theoretical Modeling Pertaining to 4 Ethoxynaphthalene 1 Sulfonyl Chloride

Reaction Mechanism Elucidation in Synthetic Pathways

The formation and subsequent reactions of 4-ethoxynaphthalene-1-sulfonyl chloride are governed by specific mechanistic pathways. Investigating these mechanisms provides a deeper understanding of the reactivity of the sulfonyl chloride group and the influence of the ethoxynaphthalene scaffold.

Investigation of Radical Intermediates in Sulfonyl Chloride Formation

The synthesis of aryl sulfonyl chlorides, including this compound, often proceeds through a Sandmeyer-type reaction. This class of reactions is well-known to involve radical intermediates. bohrium.comacs.org The generally accepted mechanism for the Sandmeyer reaction involves the copper(I)-catalyzed decomposition of a diazonium salt, which is typically formed from the corresponding aniline. bohrium.comacs.orgchemicalbook.com

In the context of this compound synthesis, the process would commence with the diazotization of 4-ethoxynaphthalen-1-amine. The resulting diazonium salt then undergoes a single-electron transfer from a copper(I) catalyst, leading to the formation of an aryl radical and the release of nitrogen gas. rsc.org This aryl radical is a key intermediate in the formation of the sulfonyl chloride.

The subsequent step involves the reaction of the aryl radical with sulfur dioxide, which can be supplied directly or generated in situ from reagents like thionyl chloride. rsc.orgnih.gov This reaction forms a sulfonyl radical. The final step is the abstraction of a chlorine atom from a copper(II) chloride species, which regenerates the copper(I) catalyst and yields the final product, this compound. rsc.org The detection of biaryl byproducts in similar reactions provides strong evidence for the existence of these aryl radical intermediates. bohrium.com

Kinetic and Thermodynamic Studies of Derivatization Reactions

The derivatization of this compound, most commonly through reactions with amines to form sulfonamides, is a cornerstone of its synthetic utility. The kinetics and thermodynamics of these reactions are of significant interest for optimizing reaction conditions and understanding the factors that govern reactivity.

The reaction of sulfonyl chlorides with amines is a nucleophilic substitution at the sulfur atom. nih.govresearchgate.net The rate of this reaction is influenced by several factors, including the nature of the amine, the solvent, and the presence of any catalysts. Generally, more nucleophilic amines will react more rapidly. The solvent can play a crucial role, with polar aprotic solvents often facilitating the reaction. researchgate.netmdpi.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. samipubco.comresearchgate.net For this compound, DFT calculations can provide valuable information about its geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and charge distribution. samipubco.combohrium.commdpi.com

The electronic properties of the naphthalene (B1677914) core are influenced by the electron-donating ethoxy group and the electron-withdrawing sulfonyl chloride group. DFT calculations can quantify these effects. For instance, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO is expected to be centered on the sulfonyl chloride moiety, indicating that this group is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity. samipubco.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT analysis of this compound and its parent compound, naphthalene-1-sulfonyl chloride.

Table 1: Calculated Electronic Properties of Naphthalene Sulfonyl Chlorides using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Naphthalene-1-sulfonyl chloride | -7.25 | -2.15 | 5.10 | 5.80 |

| This compound | -6.98 | -2.05 | 4.93 | 6.25 |

Note: The data in this table is illustrative and based on general principles of electronic effects. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of Ligand-Target Interactions

Derivatives of this compound, particularly sulfonamides, are often designed as potential ligands for biological targets such as enzymes. nih.govresearchgate.net Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. bohrium.com MD simulations can provide detailed insights into how these ligands interact with their target proteins. bohrium.comnih.gov

An MD simulation would typically start with a model of the sulfonamide derivative docked into the active site of the target protein. nih.gov The simulation then calculates the forces between the atoms and uses Newton's laws of motion to predict their movements. This allows for the visualization of the dynamic binding process, including the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. acs.orgresearchgate.net Such simulations can help to rationalize the binding affinity of a ligand and guide the design of new derivatives with improved potency and selectivity. bohrium.comnih.gov For example, a simulation could reveal key amino acid residues that are critical for binding, providing a roadmap for further structural modifications. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which is a valuable tool for structure verification and interpretation of experimental data. d-nb.inforesearchgate.netresearchgate.net

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with a high degree of accuracy using DFT calculations. d-nb.info These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By comparing the predicted spectrum with the experimental one, it is possible to confirm the structure of the molecule. For this compound, predicted NMR data would show characteristic signals for the ethoxy group, the aromatic protons on the naphthalene ring, and the carbons of the entire molecule. chemicalbook.comrsc.orgchemicalbook.com

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| CH3 | 1.45 | 14.8 |

| OCH2 | 4.20 | 64.5 |

| Naphthalene C1 | - | 135.2 |

| Naphthalene C2 | 7.60 | 124.5 |

| Naphthalene C3 | 7.05 | 105.0 |

| Naphthalene C4 | - | 158.0 |

| Naphthalene C5 | 8.10 | 128.0 |

| Naphthalene C6 | 7.65 | 127.5 |

| Naphthalene C7 | 7.75 | 129.0 |

| Naphthalene C8 | 8.30 | 125.8 |

| Naphthalene C4a | - | 129.5 |

| Naphthalene C8a | - | 130.5 |

Note: This data is hypothetical and for illustrative purposes. Actual chemical shifts may vary.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscirp.org The calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. researchgate.netscholarsresearchlibrary.comresearchgate.netresearchgate.net The presence of the ethoxy and sulfonyl chloride substituents would be expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene. rsc.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 325 | 0.45 |

| π → π* | 280 | 0.85 |

| π → π* | 230 | 1.20 |

Note: This data is hypothetical and for illustrative purposes. Actual spectral data may differ.

Future Directions and Emerging Research Avenues for 4 Ethoxynaphthalene 1 Sulfonyl Chloride

Integration into Continuous Flow Chemistry for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of aryl sulfonyl chlorides, including 4-ethoxynaphthalene-1-sulfonyl chloride. Flow chemistry offers improved safety, consistency, and scalability, which are critical for industrial applications. mdpi.com

Recent developments have demonstrated automated continuous systems capable of producing multi-hundred-gram quantities of aryl sulfonyl chlorides. nih.gov These systems often employ continuous stirred-tank reactors (CSTRs) and sophisticated process control schemes to manage highly reactive and corrosive reagents like chlorosulfonic acid safely. nih.govresearchgate.net The use of real-time monitoring and feedback controllers leads to significant improvements in process reliability and space-time yield compared to batch methods. nih.gov Another approach in flow chemistry involves using dual-function reagents, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), for the oxidative chlorination of thiols or disulfides. rsc.org This method, when adapted to a continuous flow setup, allows for excellent control over reaction parameters and enhances the inherent safety of the process by mitigating the risk of thermal runaway. rsc.org

Future research will likely focus on adapting these established continuous flow protocols specifically for this compound. This involves optimizing reaction conditions, such as temperature, residence time, and reagent stoichiometry, to maximize yield and purity for this specific substrate. The integration of in-line purification and analysis techniques will further streamline the manufacturing process, making it more efficient and cost-effective.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions; potential for hazardous reagent accumulation. | Enhanced heat transfer and smaller reaction volumes minimize thermal risks; improved containment of hazardous materials. mdpi.comrsc.org |

| Scalability | Scaling up can be complex and non-linear, often requiring significant process redesign. | Scalable by extending operational time ("scaling-out") rather than increasing reactor volume, ensuring consistent product quality. nih.govorganic-chemistry.org |

| Process Control | Manual or semi-automated control leads to potential variability between batches. | Fully automated systems with real-time monitoring provide precise control over reaction parameters, ensuring high consistency. nih.govresearchgate.net |

| Efficiency | Can involve longer reaction times and complex work-up procedures. | Short residence times and potential for integrated work-up and purification lead to higher space-time yield. rsc.org |

| Reagent Handling | Large quantities of hazardous reagents are handled at once. | Small quantities of reagents are continuously fed into the reactor, reducing the inventory of hazardous materials at any given time. researchgate.net |

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is a pivotal research direction aimed at making the synthesis and functionalization of sulfonyl chlorides more efficient and sustainable. Traditional methods often rely on stoichiometric and sometimes hazardous reagents. acs.org

One promising frontier is the use of heterogeneous photocatalysis. acs.orgnih.govacs.org Researchers have successfully used potassium poly(heptazine imide) (K-PHI), a metal-free carbon nitride photocatalyst, to produce a variety of sulfonyl chlorides from arenediazonium salts under mild conditions using visible light. nih.govacs.org This method is tolerant of a wide range of functional groups and presents a sustainable alternative to classic copper-catalyzed Sandmeyer-type reactions. acs.orgnih.gov The heterogeneous nature of the catalyst also allows for easy recovery and reuse, adding to the process's sustainability. nih.gov

Another avenue involves the development of novel Sandmeyer-type chlorosulfonylations that use stable sulfur dioxide surrogates like DABSO (DABCO-bis(sulfur dioxide)). researchgate.net These reactions, catalyzed by copper, can be performed in aqueous media, reducing the reliance on volatile organic solvents. researchgate.net For the synthesis of this compound, exploring such catalytic systems could provide milder and more selective pathways, potentially starting from 4-ethoxynaphthylamine. The direct functionalization of the resulting sulfonamide derivatives using innovative reagents is also an area of interest, expanding the molecular complexity that can be achieved from this core structure.

Application in Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the naphthalene (B1677914) core makes this compound an attractive building block for creating molecules designed for supramolecular chemistry and self-assembly. nih.govwarwick.ac.ukacs.org The highly reactive sulfonyl chloride group serves as a convenient anchor point to attach other molecular fragments, such as peptides or chromophores, thereby programming the molecule for specific self-assembly behaviors. nih.gov

Research has shown that dipeptides conjugated to a naphthalene scaffold can self-assemble into nanomaterials like hydrogels. nih.govwarwick.ac.ukacs.org The assembly process is often driven by a combination of π-π stacking of the naphthalene rings and hydrogen bonding between the peptide units. warwick.ac.uk By reacting this compound with various amino acids or short peptides, a library of novel naphthalene sulfonamide derivatives could be generated. The ethoxy group on the naphthalene ring can further modulate the electronic properties and solubility of these building blocks, influencing the morphology and properties of the resulting self-assembled structures. rsc.org

Future work in this area could explore the creation of functional materials from these self-assembled structures. For example, by incorporating specific peptide sequences, biocompatible hydrogels for tissue engineering or drug delivery could be developed. nih.govacs.org Furthermore, conjugating the naphthalene core to other π-conjugated systems could lead to materials with tunable photophysical properties for applications in organic electronics or artificial light-harvesting systems. rsc.org

Table 2: Potential Self-Assembling Structures from Naphthalene Derivatives

| Derivative Type | Driving Forces for Assembly | Resulting Supramolecular Structure | Potential Application |

|---|---|---|---|

| Naphthalene-Peptide Conjugates | π-π stacking, hydrogen bonding, hydrophobic interactions. warwick.ac.uk | Nanofibers, hydrogels. nih.govwarwick.ac.ukacs.org | Biomaterials, drug delivery, antimicrobial materials. nih.govqub.ac.uk |

| Naphthalene Diimides | π-π stacking, coordination with cations. | Nanospheres, nanobelts, fibers. | Organic electronics, biomaterials. |

| π-Conjugated Naphthalene Systems | Solvent polarity (solvophobic effects), π-π stacking. | Micelles, vesicles, various superstructures. rsc.org | Artificial light-harvesting, chemical sensors. rsc.org |